molecular formula C7H4BrN5 B2468661 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2219419-53-9

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2468661
CAS RN: 2219419-53-9
M. Wt: 238.048
InChI Key: PWMGJULCOATZOD-UHFFFAOYSA-N
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Description

“2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS number 2219419-53-9 . It is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .


Synthesis Analysis

The synthesis of this compound and its derivatives involves sequential site-selective cross-coupling reactions . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrN5/c8-4-2-11-7-5 (1-9)6 (10)12-13 (7)3-4/h2-3H, (H2,10,12) .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.05 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Energetic Materials Research

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGJULCOATZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

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